Technical Guide: Chemical Properties of 3-(3,4-dimethoxyphenethyl)rhodanine
Technical Guide: Chemical Properties of 3-(3,4-dimethoxyphenethyl)rhodanine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Publicly available experimental data specifically for "Rhodanine, 3-(3,4-dimethoxyphenethyl)-" is limited. This document provides a comprehensive overview based on data from closely related analogues, namely the 5-methyl and 5-ethyl derivatives, and general principles of the rhodanine scaffold.
Introduction
Rhodanine and its derivatives represent a significant class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[3][4] This guide focuses on the chemical properties, synthetic methodologies, and biological context of 3-(3,4-dimethoxyphenethyl)rhodanine and its closely related analogues.
Core Chemical Properties
Physicochemical Data of Analogue Compounds
The following tables summarize the computed physicochemical properties for the closely related 5-methyl and 5-ethyl derivatives of the target compound.
Table 1: Properties of 3-(3,4-dimethoxyphenethyl)-5-methylrhodanine
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃S₂ |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | VJCUUIJOMOFSRV-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC |
| Predicted XlogP | 3.2 |
Source: Adapted from PubChem CID 211711.
Table 2: Properties of 3-(3,4-dimethoxyphenethyl)-5-ethylrhodanine
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃S₂ |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | QWHCKXMMUNILEB-UHFFFAOYSA-N |
| SMILES | CCC1C(=O)N(C(=S)S1)CCC2=CC(=C(C=C2)OC)OC |
| Predicted XlogP | 3.7 |
Source: Adapted from PubChem CID 211712.
Experimental Protocols
The synthesis of 3-substituted rhodanines is a well-established process in organic chemistry. The following represents a general, representative protocol.
General Synthesis of 3-Substituted Rhodanines
A common and efficient method for the synthesis of N-substituted rhodanines is a one-pot, three-component reaction.[5][6]
Objective: To synthesize a 3-substituted rhodanine from a primary amine, carbon disulfide, and an α-halo-acetyl halide or equivalent.
Materials:
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Primary amine (e.g., 3,4-dimethoxyphenethylamine)
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Carbon disulfide (CS₂)
-
Chloroacetic acid
-
Base (e.g., sodium hydroxide, triethylamine)
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Solvent (e.g., ethanol, water, or a biphasic system)
-
Acid (for workup, e.g., HCl)
Procedure:
-
Formation of Dithiocarbamate: The primary amine (1 equivalent) is dissolved in a suitable solvent. A base (e.g., sodium hydroxide, 2 equivalents) is added, and the mixture is cooled in an ice bath. Carbon disulfide (1.1 equivalents) is added dropwise with vigorous stirring. The reaction is typically stirred at room temperature for several hours to form the dithiocarbamate salt intermediate.[7]
-
Reaction with Chloroacetic Acid: Chloroacetic acid (1 equivalent), often neutralized with a base, is added to the reaction mixture. The mixture is then heated to reflux for several hours. This step involves the S-alkylation of the dithiocarbamate followed by intramolecular cyclization.[8]
-
Cyclization and Workup: After reflux, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-substituted rhodanine product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation
The active methylene group at the 5-position of the rhodanine ring readily undergoes Knoevenagel condensation with aldehydes to produce 5-arylidene rhodanine derivatives.[9][10]
Objective: To introduce a substituent at the 5-position of a 3-substituted rhodanine.
Materials:
-
3-substituted rhodanine (e.g., 3-(3,4-dimethoxyphenethyl)rhodanine)
-
Aromatic aldehyde
-
Catalyst (e.g., piperidine, sodium acetate)
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
The 3-substituted rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent, such as glacial acetic acid.
-
A catalytic amount of a base, like sodium acetate or piperidine, is added to the mixture.[11]
-
The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with a cold solvent (e.g., ethanol, water) to remove impurities and dried. Recrystallization can be performed for further purification.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a 3,5-disubstituted rhodanine derivative.
References
- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. nanobioletters.com [nanobioletters.com]
